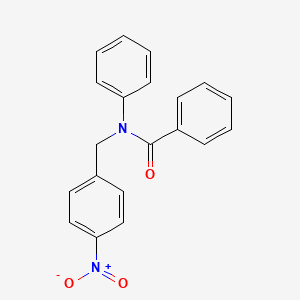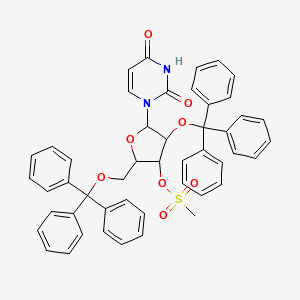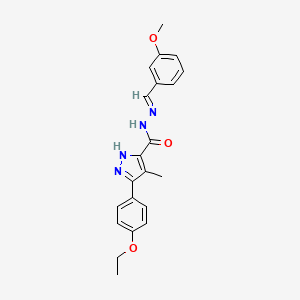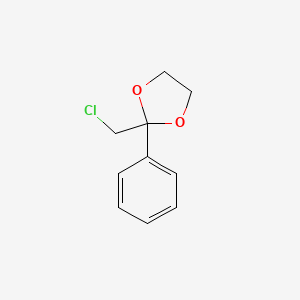
Dimethyl 4-(3-chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a synthetic organic compound belonging to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.
化学反応の分析
Types of Reactions
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different substituents on the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
科学的研究の応用
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE may possess unique properties due to its specific substituents, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile. These differences can make it a valuable compound for specific research or therapeutic applications.
特性
分子式 |
C18H20ClNO5 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
dimethyl 4-(3-chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20ClNO5/c1-9-14(17(21)24-4)16(15(10(2)20-9)18(22)25-5)11-6-7-13(23-3)12(19)8-11/h6-8,16,20H,1-5H3 |
InChIキー |
XSKBFANBZONHIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)
![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)




![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
